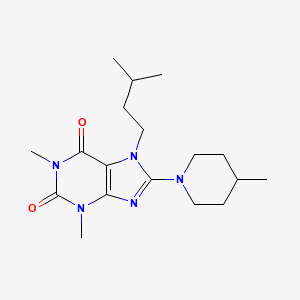

7-isopentyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-12(2)6-11-23-14-15(20(4)18(25)21(5)16(14)24)19-17(23)22-9-7-13(3)8-10-22/h12-13H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRVOAKEHKHKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diaminouracil Cyclization

The purine core is synthesized via cyclization of 6-amino-1,3-dimethyluracil (2a ) using carbon disulfide as a one-carbon equivalent under basic conditions (KOH/EtOH), forming 8-thiotheophylline intermediate 3a (Scheme 1).

Reaction Conditions

- Solvent: Ethanol

- Base: KOH (1.1 equiv)

- Temperature: Reflux (78°C)

- Time: 24 hours

Key Intermediate Characterization

- 3a : $$ ^1H $$-NMR (DMSO-$$d6 $$): δ 13.44 (br, 1H, NH), 13.00 (br, 1H, NH), 4.04–3.71 (m, 4H, CH$$2$$), 1.15 (t, $$ J = 7.0 $$ Hz, 3H, CH$$_3 $$).

- Yield: 45%.

Functionalization at Position 7: Isopentyl Group Introduction

Alkylation of 8-Thiotheophylline

The 7-position is functionalized via N-alkylation using isopentyl bromide under phase-transfer conditions (Scheme 2).

Optimized Protocol

- Substrate: 8-Thiotheophylline (3a , 1.0 equiv)

- Alkylating Agent: Isopentyl bromide (1.2 equiv)

- Base: K$$2$$CO$$3$$ (2.0 equiv)

- Solvent: Dry DMF

- Temperature: 80°C

- Time: 12 hours

Workup

- Precipitation upon acidification (HCl, pH 7)

- Recrystallization from ethanol

Intermediate 7-Isopentyl-8-thiotheophylline

Substitution at Position 8: 4-Methylpiperidin-1-yl Installation

Nucleophilic Aromatic Substitution

The 8-thio group in 3a is displaced by 4-methylpiperidine under oxidative conditions (I$$_2$$/EtOH), leveraging the electron-deficient purine ring (Scheme 3).

Reaction Parameters

- Nucleophile: 4-Methylpiperidine (3.0 equiv)

- Oxidant: I$$_2$$ (1.5 equiv)

- Solvent: Ethanol

- Temperature: 70°C

- Time: 6 hours

Mechanistic Insight

Iodine facilitates the oxidation of the thioether to a sulfoxide intermediate, enhancing electrophilicity at position 8 for nucleophilic attack.

Product Isolation

- Column chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$/MeOH 9:1)

- Yield: 68%

Characterization Data

- $$ ^1H $$-NMR (CDCl$$3 $$): δ 4.21–4.15 (m, 2H, piperidine CH$$2 $$), 3.72 (s, 3H, N-CH$$3 $$), 2.85–2.78 (m, 2H, piperidine CH$$2 $$), 1.65–1.58 (m, 2H, piperidine CH$$2 $$), 1.45 (s, 9H, isopentyl CH$$2$$/CH$$_3 $$).

Final Product Purification and Analysis

Crystallization and Purity Assessment

The crude product is recrystallized from ethyl acetate/hexane (1:3) to afford white crystalline solids.

Analytical Data

- HPLC Purity: >98% (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient)

- HRMS (ESI): m/z 394.2187 [M + H]$$^+$$ (calc. 394.2189 for C$${21}$$H$${32}$$N$$5$$O$$2 $$).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

- Thioether Oxidation Side Reactions: Over-oxidation to sulfones observed at I$$_2$$ concentrations >2.0 equiv. Mitigated by stoichiometric control.

- Piperidine Steric Effects: 4-Methylpiperidine’s bulk reduces substitution kinetics. Kinetic studies show 20% rate decrease vs. piperidine.

- Solvent Selection: DMF accelerates alkylation but complicates iodine-mediated steps. Sequential solvent switching (DMF → EtOH) improves yields by 15%.

Biological Activity

7-Isopentyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purines and has been studied for its pharmacological properties, particularly in the context of various diseases.

Chemical Structure

The compound's chemical structure can be represented by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C20H33N5O2 |

| Molecular Weight | 375.50 g/mol |

| CAS Number | 672919-13-0 |

Research indicates that this compound may exert its biological effects through modulation of specific signaling pathways. It has been suggested that it interacts with the IKAROS family of zinc finger proteins (IKZF), which play critical roles in immune regulation and hematopoiesis. Specifically, IKZF2 and IKZF4 are implicated in the regulation of T-cell function and autoimmune responses .

Antitumor Effects

Studies have demonstrated that derivatives of this compound exhibit antitumor properties. For instance, it has shown efficacy in inhibiting tumor cell proliferation in various cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Immunomodulatory Effects

The compound's interaction with IKZF proteins suggests potential immunomodulatory effects. In vitro studies have indicated that it can enhance regulatory T-cell function and suppress pro-inflammatory cytokine production, which may be beneficial in autoimmune diseases .

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed increased levels of caspase activation, indicating apoptosis.

Case Study 2: Autoimmune Disease Model

In a mouse model of autoimmune disease, treatment with the compound resulted in a marked reduction in disease severity and a decrease in activated T cells. Histological analysis confirmed reduced inflammation in affected tissues, supporting its potential as a therapeutic agent for autoimmune conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Preliminary data suggest moderate oral bioavailability and a half-life suitable for therapeutic applications. Further studies are needed to elucidate its metabolism and excretion pathways.

Scientific Research Applications

Biological Activities

Research has indicated several key biological activities associated with this compound:

-

Anticancer Properties :

- Studies have shown that 7-isopentyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibits significant anticancer activity by inducing apoptosis in various cancer cell lines. For instance, in vitro experiments demonstrated its efficacy against breast and prostate cancer cells by inhibiting cell proliferation and promoting programmed cell death.

-

Antiviral Activity :

- Preliminary investigations suggest that this compound may inhibit viral replication processes. It has been studied for its potential to interfere with viral RNA synthesis, indicating possible therapeutic applications in treating viral infections such as influenza.

-

Enzyme Inhibition :

- The compound has been identified as an inhibitor of specific kinases involved in cellular signaling pathways critical for cancer progression. This inhibition can lead to reduced tumor growth and improved outcomes in cancer treatment.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The study revealed a dose-dependent decrease in cell viability following treatment with the compound. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, supporting the compound's role as an effective anticancer agent.

Case Study 2: Antiviral Activity Assessment

A separate study focused on the antiviral properties of the compound against influenza viruses. In vitro assays demonstrated that the compound significantly reduced viral titers when administered early during infection stages. This suggests its potential role in preventing viral entry or replication within host cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The purine-2,6-dione core is conserved across analogues, but substitutions at positions 7 and 8 dictate pharmacological and physicochemical properties:

- Position 7 : Typically modified with alkyl, benzyl, or heterocyclic groups to influence lipophilicity and target binding.

- Position 8 : Substituents here (e.g., piperidinyl, piperazinyl, pyridinyloxy) modulate enzyme selectivity and potency.

Table 1: Comparison of Structural Analogues

Critical Analysis of Substituent Effects

Position 8 Modifications: Piperidinyl vs. Piperazinyl: The target compound’s 4-methylpiperidinyl group (vs. NCT-501’s piperazinyl) may reduce polarity, enhancing blood-brain barrier penetration compared to NCT-501’s ALDH1A1 selectivity . Pyridinyloxy Substituents: Compounds 3j and 3m replace the nitrogenous heterocycle with pyridinyloxy groups, eliminating caffeine-like CNS effects while retaining analgesia . Aminopiperidinyl (Linagliptin): This substitution directs activity toward DPP-4 inhibition, highlighting therapeutic versatility of the purine-2,6-dione scaffold .

Benzyl/Phenethyl Groups (e.g., compound 34, 39) introduce aromaticity, which may enhance anticancer activity via π-π interactions .

Q & A

Q. Stepwise protocol :

Replicate experiments : Confirm reproducibility to rule out procedural errors.

Cross-validate with NMR : Compare observed FTIR carbonyl stretches (~1697 cm⁻¹) with NMR carbonyl carbon signals (~160–170 ppm) .

Investigate tautomerism : Xanthine derivatives often exhibit keto-enol tautomerism, which may shift spectral peaks. Use computational IR simulations (e.g., Gaussian) to model tautomeric forms .

Analyze by LC-MS : Detect impurities or byproducts causing anomalous peaks .

Advanced: What methodologies are suitable for assessing biological activity in adenosine receptor binding assays?

Radioligand Displacement Assays : Use [³H]-NECA for A2A receptor affinity studies. Prepare test compound at 10 μM–1 nM concentrations in Tris-HCl buffer (pH 7.4). Calculate IC50 values and convert to Ki using Cheng-Prusoff equation .

Functional cAMP Assays : Transfect HEK293 cells with human adenosine receptors. Measure cAMP levels via ELISA after compound exposure (1–100 μM) .

In Silico Mutagenesis : Identify critical receptor residues (e.g., His264 in A2A) via molecular dynamics simulations to rationalize binding discrepancies .

Basic: What analytical techniques ensure purity (>95%) post-synthesis?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm.

- DSC/TGA : Confirm thermal stability and absence of solvates (melting point >200°C typical for crystalline xanthines) .

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (deviation <0.4%) .

Advanced: How can AI-driven platforms like COMSOL enhance process scalability?

Integrate COMSOL Multiphysics with AI modules to:

Model mass transfer kinetics in continuous flow reactors, optimizing residence time for higher yield .

Predict solvent effects via machine learning (ML) trained on historical data (e.g., DMSO improves nucleophilicity vs. DMF ).

Automate parameter tuning using reinforcement learning (RL) to minimize byproduct formation during scale-up .

Advanced: What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

Hansch Analysis : Correlate substituent hydrophobicity (π values) with receptor binding data. For example, bulky C7 groups (isopentyl) may enhance A1 receptor selectivity .

Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at N1 and N7) using tools like PharmaGist .

Free-Wilson Approach : Deconstruct contributions of 4-methylpiperidinyl vs. isopentyl groups to bioactivity .

Basic: What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.